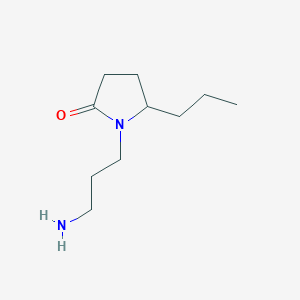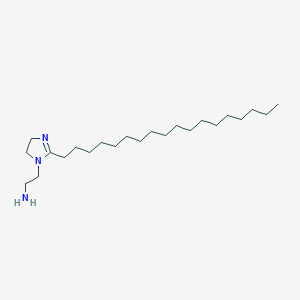
2-(2-Octadecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Octadecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine is a synthetic compound belonging to the class of imidazolines Imidazolines are heterocyclic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Octadecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine typically involves the reaction of octadecylamine with glyoxal and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazoline ring. Microwave-assisted synthesis has been reported to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Octadecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can modify the imidazoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include various substituted imidazolines and imidazoles, which can have different functional groups attached to the nitrogen or carbon atoms of the ring.
Applications De Recherche Scientifique
2-(2-Octadecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Octadecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine involves its interaction with cellular membranes and proteins. The long octadecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, the imidazoline ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Similar structure but with a heptadecyl chain instead of an octadecyl chain.
2-Decyl-4,5-dihydro-1H-imidazole: Contains a shorter decyl chain.
2-Dodecyl-4,5-dihydro-1H-imidazole: Features a dodecyl chain.
Uniqueness
The uniqueness of 2-(2-Octadecyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine lies in its long octadecyl chain, which imparts distinct physicochemical properties, such as enhanced hydrophobicity and membrane interaction capabilities. These properties make it particularly useful in applications requiring strong surfactant and emulsifying actions .
Propriétés
Numéro CAS |
50906-72-4 |
|---|---|
Formule moléculaire |
C23H47N3 |
Poids moléculaire |
365.6 g/mol |
Nom IUPAC |
2-(2-octadecyl-4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C23H47N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-25-20-22-26(23)21-19-24/h2-22,24H2,1H3 |
Clé InChI |
DRFUISFZQDKCNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=NCCN1CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
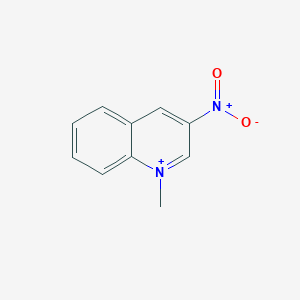
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)



![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)


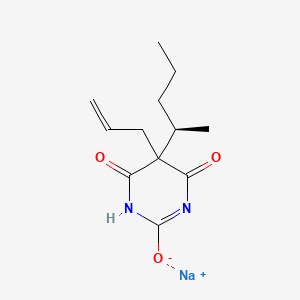
![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)
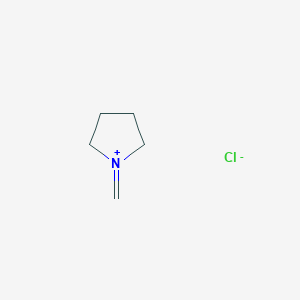
![6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14650101.png)
